molecular formula C19H29NO6 B4001151 N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B4001151
M. Wt: 367.4 g/mol
InChI Key: BZAJRLPVUUTQPD-UHFFFAOYSA-N
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Description

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;

Scientific Research Applications

Potential Related Research Areas

Although the direct references to "N-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate" were not found, research on similar compounds often explores areas such as:

  • Pharmacokinetics and Drug Metabolism

    Studies on similar compounds typically investigate how they are absorbed, distributed, metabolized, and excreted in the body. For instance, research into the metabolic fate of drugs like Amitriptyline, Nortriptyline, and Amitriptylinoxide in humans explores oxidative metabolism, identifying enzymes involved and metabolites produced (Breyer‐Pfaff, 2004).

  • Environmental Fate and Toxicity

    Research often assesses the environmental impact and degradation pathways of chemical compounds. For example, studies on the fate of ethyl tert-butyl ether (ETBE) in soil and groundwater review biodegradation and the potential for microbial degradation in various conditions, highlighting the importance of understanding environmental persistence and potential effects (Thornton et al., 2020).

  • Chemical Synthesis and Modification

    Investigations into the synthesis and functional modification of chemical compounds to enhance their properties, stability, or efficacy. The exact synthesis routes and modifications applied to similar complex molecules are crucial for developing pharmaceuticals and other chemical products.

  • Biological and Pharmacological Effects

    Studies examining the biological activity and potential therapeutic uses of chemical compounds. This includes assessing their efficacy in various models of disease, understanding their mechanism of action, and evaluating safety profiles.

Properties

IUPAC Name

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-5-8-18-9-10-19-11-12-20-16-6-7-17(14(2)3)15(4)13-16;3-1(4)2(5)6/h5-7,13-14,18H,1,8-12H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJRLPVUUTQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCNCC=C)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

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